2-Phenylimidazo[1,2-a]pyrazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-4-2-1-3-5-9)15-10-8-14-6-7-16(10)12/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEAUYZTYNHIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285493 | |
| Record name | 2-Phenylimidazo[1,2-a]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-53-9 | |
| Record name | 2-Phenylimidazo[1,2-a]pyrazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27955-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylimidazo[1,2-a]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylimidazo[1,2-a]pyrazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of benzaldehyde with 2-aminopyrazine under acidic conditions. This reaction forms an intermediate, which then undergoes cyclization to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents on the Phenyl Ring
- Electron-Withdrawing Groups : Derivatives like N-(3,4-difluorophenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1o) exhibit potent CDK9 inhibition (IC₅₀ ~5–8 µM) and high synthetic yields (95%) .
- Electron-Donating Groups: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (1d) shows improved solubility (LogP = 2.57) but reduced antiviral efficacy compared to nitro- or amino-substituted analogs .
- Nitro/Amino Groups: Compounds like 2-(4-nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10j) and 2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k) demonstrate enhanced binding to TDP1 (Ki = 0.309 mM for hydroxylated analogs) .
Amine Group Modifications
- Bulky Alkyl Chains : N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1a) shows moderate anticancer activity (62% yield) but reduced cellular permeability due to steric hindrance .
- Aromatic Amines : N-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1d) retains antiviral activity against influenza A, highlighting the role of aromatic amines in viral entry inhibition .
Core Heterocycle Modifications
Pyrazine vs. Pyrimidine Cores
- Pyrazine Core: Essential for CDK9 and TDP1 inhibition. Removal of the pyrazine nitrogen (e.g., 4-((2-phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid (8a)) reduces potency (IC₅₀ = 9.3 mM vs. 4.5 mM for pyrazine analog 7b) .
- Pyrimidine Core : 2-Phenylimidazo[1,2-a]pyrimidin-3-amine derivatives exhibit lower LogP values (~2.57) but diminished antiviral activity, suggesting pyrazine’s superiority in targeting viral proteases .
Fused Ring Systems
Key Research Findings
Antiviral Potency : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit influenza A and human coronaviruses (e.g., SARS-CoV-2) by targeting viral entry or replication machinery .
Kinase Inhibition : CDK9 inhibition (IC₅₀ < 10 µM) correlates with antiproliferative effects in breast cancer models .
Structural Insights : Crystal structures reveal hydrogen-bonding networks critical for stability (e.g., N—H⋯N interactions in MIXZOJ) .
Biological Activity
2-Phenylimidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9) and its potential applications in cancer therapy and antiviral treatments. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Target Enzyme: CDK9
The primary biological target of this compound is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 plays a crucial role in the transcriptional elongation process by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 disrupts this phosphorylation, leading to alterations in gene expression and cell cycle regulation, which can induce apoptosis in cancer cells .
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The results from MTT assays indicate that the compound's cytotoxicity correlates with its inhibitory activity against CDK9. Notably, it has shown significant efficacy against:
- Breast Cancer (MCF7)
- Colorectal Cancer (HCT116)
- Chronic Myelogenous Leukemia (K652)
The most potent derivative identified was compound 3c , which exhibited an IC50 value of 0.16 µM against CDK9 and an average IC50 of 6.66 µM across the aforementioned cancer cell lines .
Summary of Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | 3c | 6.66 |
| HCT116 | 3c | 6.66 |
| K652 | 3c | 6.66 |
| Other Compounds | Various | Up to 18.24 |
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Studies have indicated that derivatives of this compound may act as inhibitors against viruses such as influenza A and human coronavirus 229E . These findings suggest a broader therapeutic application beyond oncology.
Pharmacokinetics and Drug-Likeness Properties
In silico predictions have assessed the pharmacokinetic profiles of this compound, indicating favorable physiochemical properties that support its potential as a drug candidate. These properties include:
- Adequate solubility
- Membrane permeability
- Reasonable metabolic stability
These characteristics are essential for ensuring effective bioavailability and therapeutic efficacy in clinical settings .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their CDK9 inhibitory activities. The most active compounds were characterized by low IC50 values, demonstrating their potential as effective anticancer agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its targets, revealing critical amino acid interactions that enhance its inhibitory potency against CDK9.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
